Tetrahydro-4-methoxy-2H-pyran
Description
Tetrahydro-4-methoxy-2H-pyran is a six-membered oxygen-containing heterocyclic compound characterized by a saturated pyran ring (tetrahydro-2H-pyran) substituted with a methoxy (-OCH₃) group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural stability and reactivity make it valuable for protecting hydroxyl groups during multi-step syntheses, as demonstrated in procedures involving dihydropyran and acid catalysts like p-toluenesulfonic acid .
Properties
CAS No. |
19752-88-6 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
4-methoxyoxane |
InChI |
InChI=1S/C6H12O2/c1-7-6-2-4-8-5-3-6/h6H,2-5H2,1H3 |
InChI Key |
BHNCZRFXNHVDDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Tetrahydropyran Derivatives
*Molecular weight calculated based on formula C₆H₁₂O₂.
Table 2: Reactivity and Functional Group Impact
| Functional Group | Electronegativity | Hydrogen Bonding | Acidity (pKa) | Common Reactions |
|---|---|---|---|---|
| -OCH₃ (methoxy) | Moderate | No | ~–2 to –4 | Ether cleavage, alkylation |
| -OH (hydroxyl) | High | Yes | ~16–18 | Esterification, oxidation |
| -COOH (carboxylic acid) | High | Yes | ~4–5 | Salt formation, amidation |
| -NHCH₃ (methylamine) | Moderate | Yes | ~9–10 | Reductive amination |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
